
3-Acetylhexane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylhexane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C12H12N4O. It consists of 12 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . This compound is known for its unique structure, which includes multiple cyano groups and an acetyl group attached to a hexane backbone.
Métodos De Preparación
The synthesis of 3-Acetylhexane-1,1,2,2-tetracarbonitrile can be achieved through various methods. One common approach involves the reaction of tetracyanoethylene with ketones in the presence of a catalytic amount of hydrochloric acid in 1,4-dioxane . This method is widely used due to its general applicability and the ability to obtain high yields. Another method involves the use of solvent-free conditions, which aligns with green chemistry principles and ensures high conversion rates .
Análisis De Reacciones Químicas
3-Acetylhexane-1,1,2,2-tetracarbonitrile undergoes several types of chemical reactions, including nucleophilic substitution and cycloaddition reactions. Common reagents used in these reactions include amines, alcohols, and thiols . The major products formed from these reactions are often heterocyclic compounds with complex structures . For example, the reaction with hydrazones of α,β-unsaturated aldehydes can lead to the formation of cyclobutane-1,1,2,2-tetracarbonitriles .
Aplicaciones Científicas De Investigación
3-Acetylhexane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research. In organic synthesis, it serves as a versatile building block for the creation of various heterocyclic compounds . Its unique structure makes it valuable in the development of materials with specific properties, such as fluorescence .
Mecanismo De Acción
The mechanism of action of 3-Acetylhexane-1,1,2,2-tetracarbonitrile is associated with its ability to undergo nucleophilic substitution reactions. This allows it to interact with nucleophilic regions of biological molecules, such as DNA . The compound’s multiple cyano groups enhance its reactivity, making it an effective agent for alkylation of nucleophilic sites .
Comparación Con Compuestos Similares
3-Acetylhexane-1,1,2,2-tetracarbonitrile can be compared to other tetracarbonitrile compounds, such as 4-oxoalkane-1,1,2,2-tetracarbonitriles and cyclobutane-1,1,2,2-tetracarbonitriles . These compounds share similar structural features, including multiple cyano groups, but differ in their specific functional groups and reactivity. The presence of an acetyl group in this compound distinguishes it from other tetracarbonitriles and contributes to its unique chemical properties .
Propiedades
Número CAS |
90138-09-3 |
|---|---|
Fórmula molecular |
C12H12N4O |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
3-acetylhexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-3-4-11(9(2)17)12(7-15,8-16)10(5-13)6-14/h10-11H,3-4H2,1-2H3 |
Clave InChI |
ZEWHDCZQCZUTPN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C)C(C#N)(C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
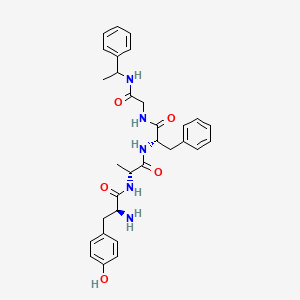
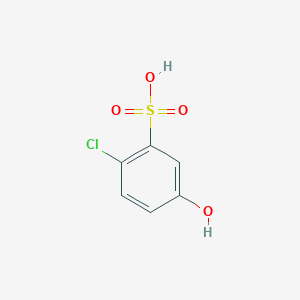
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
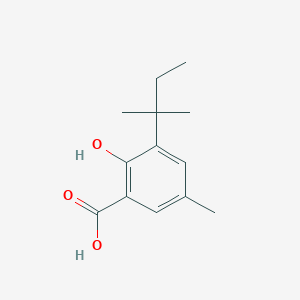
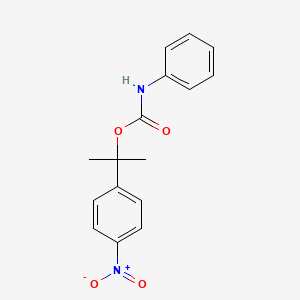
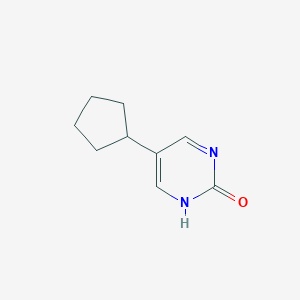
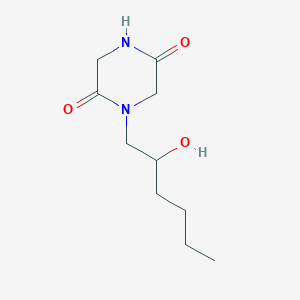
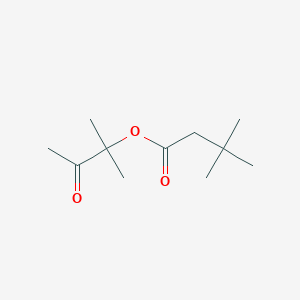

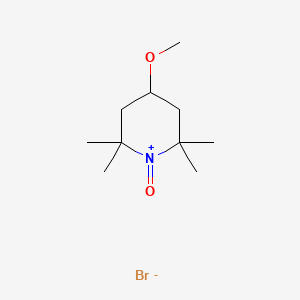
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)

